CJ-13610

Catalog No.
S523887
CAS No.
179420-17-8
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-13610

CAS Number

179420-17-8

Product Name

CJ-13610

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

CJ-13610; CJ 13610; CJ-13610.

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Description

The exact mass of the compound 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-13610 is a potent, orally active inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in various pathological conditions including asthma, arthritis, and cardiovascular diseases. The compound has been studied for its potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders .

  • Chemical Databases

    CJ-13610 is registered in several chemical databases including PubChem [], mzCloud [], and UNII []. These entries provide information on the compound's structure, identifiers (InChIKey, CAS number), and links to some resources like mass spectral data.

  • Biological Activity

    While no published research directly investigates CJ-13610's biological activity, its structure offers some clues. The presence of the imidazole ring suggests a possible connection to known imidazole-based drugs []. However, further research is needed to determine its specific activity.

CJ-13610 operates primarily by inhibiting the enzymatic activity of 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. The compound competes with arachidonic acid for binding at the active site of 5-lipoxygenase, which is a non-redox-type inhibition mechanism. This mode of action differentiates CJ-13610 from other inhibitors that may rely on redox mechanisms or metal ion chelation .

In vitro studies have demonstrated that CJ-13610 effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has shown significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors .

  • Formation of key intermediates through reactions involving functional group modifications.
  • Coupling reactions to form the final compound structure.
  • Purification techniques such as chromatography to isolate CJ-13610 from reaction by-products.

Specific details on the synthetic pathway are often proprietary but generally follow established organic synthesis protocols .

CJ-13610 has potential applications in:

  • Pain Management: Particularly for conditions like osteoarthritis where inflammation plays a significant role.
  • Respiratory Disorders: As a treatment option for asthma by inhibiting leukotriene production.
  • Cardiovascular Diseases: Due to its anti-inflammatory properties, it may help manage conditions linked to chronic inflammation.

Clinical studies have indicated promising results, although further research is needed to fully establish its efficacy and safety profile in humans .

Interaction studies have focused on understanding how CJ-13610 affects various biological pathways beyond just 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact .

Several compounds share structural or functional similarities with CJ-13610, primarily as inhibitors of 5-lipoxygenase:

Compound NameMechanism of ActionUnique Features
Zileuton5-Lipoxygenase inhibitorFirst approved drug for asthma treatment
AA-861Non-redox type inhibitorStronger anti-inflammatory effects in some models
BWA4CIron-chelating inhibitorDifferent binding mechanism compared to CJ-13610
Nordihydroguaiaretic AcidPan-lipoxygenase inhibitorBroader target spectrum but less selective
C06Non-redox type inhibitorSimilar efficacy but different side effect profile

CJ-13610 stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 g/mol

Monoisotopic Mass

393.15109816 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5275PJ1C59

Other CAS

179420-17-8

Wikipedia

4-(3-((4-(2-methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Dates

Modify: 2023-08-15
1: von Knethen A, Sha LK, Kuchler L, Heeg AK, Fuhrmann D, Heide H, Wittig I, Maier TJ, Steinhilber D, Brüne B. 5-Lipoxygenase contributes to PPARγ activation in macrophages in response to apoptotic cells. Cell Signal. 2013 Dec;25(12):2762-8. doi: 10.1016/j.cellsig.2013.08.045. PubMed PMID: 24036216.
2: Matthew Hutzler J, Linder CD, Melton RJ, Vincent J, Daniels JS. In vitro-in vivo correlation and translation to the clinical outcome for CJ-13,610, a novel inhibitor of 5-lipoxygenase. Drug Metab Dispos. 2010 Jul;38(7):1113-21. doi: 10.1124/dmd.110.032706. PubMed PMID: 20375180.
3: Sutton SC. The use of gastrointestinal intubation studies for controlled release development. Br J Clin Pharmacol. 2009 Sep;68(3):342-54. doi: 10.1111/j.1365-2125.2009.03432.x. Review. PubMed PMID: 19740391; PubMed Central PMCID: PMC2766473.
4: Cortes-Burgos LA, Zweifel BS, Settle SL, Pufahl RA, Anderson GD, Hardy MM, Weir DE, Hu G, Happa FA, Stewart Z, Muthian S, Graneto MJ, Masferrer JL. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain. Eur J Pharmacol. 2009 Sep 1;617(1-3):59-67. doi: 10.1016/j.ejphar.2009.06.058. PubMed PMID: 19580807.
5: Zweifel BS, Hardy MM, Anderson GD, Dufield DR, Pufahl RA, Masferrer JL. A rat air pouch model for evaluating the efficacy and selectivity of 5-lipoxygenase inhibitors. Eur J Pharmacol. 2008 Apr 14;584(1):166-74. doi: 10.1016/j.ejphar.2008.01.021. PubMed PMID: 18295198.
6: Horrillo R, Planagumà A, González-Périz A, Ferré N, Titos E, Miquel R, López-Parra M, Masferrer JL, Arroyo V, Clària J. Comparative protection against liver inflammation and fibrosis by a selective cyclooxygenase-2 inhibitor and a nonredox-type 5-lipoxygenase inhibitor. J Pharmacol Exp Ther. 2007 Dec;323(3):778-86. PubMed PMID: 17766677.
7: Sutton SC, Evans LA, Fortner JH, McCarthy JM, Sweeney K. Dog colonoscopy model for predicting human colon absorption. Pharm Res. 2006 Jul;23(7):1554-63. PubMed PMID: 16783662.
8: Fischer L, Steinhilber D, Werz O. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610. Br J Pharmacol. 2004 Jul;142(5):861-8. PubMed PMID: 15197110; PubMed Central PMCID: PMC1575070.

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